![molecular formula C22H16Cl2N6 B14009551 N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine CAS No. 27702-18-7](/img/structure/B14009551.png)
N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine is a chemical compound with the molecular formula C22H16Cl2N6. It is known for its complex structure and potential applications in various fields of scientific research. The compound is characterized by the presence of two chlorophenyl groups and a phthalazine core, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine typically involves the condensation of 2-chlorobenzaldehyde with phthalazine-1,4-diamine. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phthalazine-1,4-diamine oxides.
Reduction: Formation of reduced phthalazine derivatives.
Substitution: Formation of substituted phthalazine derivatives with various functional groups.
Applications De Recherche Scientifique
N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,n-bis[(2-chlorophenyl)methylideneamino]ethane-1,2-diamine
- N,n-bis[(2-chlorophenyl)methylideneamino]benzene-1,2-diamine
- N,n-bis[(2-chlorophenyl)methylideneamino]pyridine-1,2-diamine
Uniqueness
N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine is unique due to its phthalazine core, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to form stable metal complexes and its potential bioactivity make it a valuable compound for various research applications .
Propriétés
Numéro CAS |
27702-18-7 |
|---|---|
Formule moléculaire |
C22H16Cl2N6 |
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
1-N,4-N-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C22H16Cl2N6/c23-19-11-5-1-7-15(19)13-25-27-21-17-9-3-4-10-18(17)22(30-29-21)28-26-14-16-8-2-6-12-20(16)24/h1-14H,(H,27,29)(H,28,30) |
Clé InChI |
LPOIDRKFQZSROR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=CC=CC=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



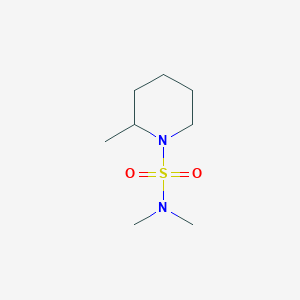
![n-(Propan-2-yl)-n-[2-(prop-2-en-1-yloxy)ethyl]propan-2-amine](/img/structure/B14009480.png)
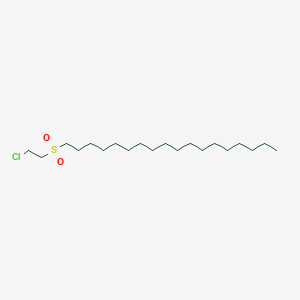
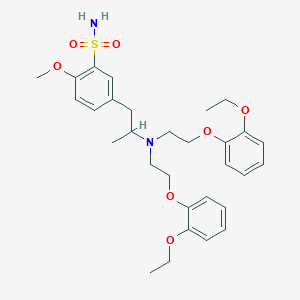

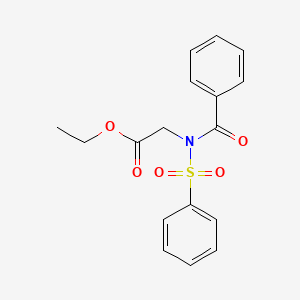

![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009515.png)
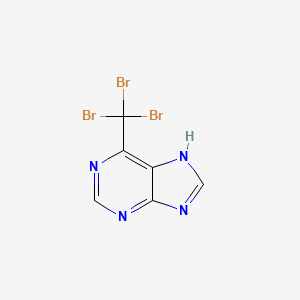
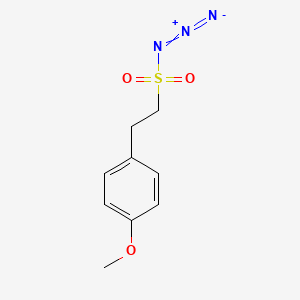
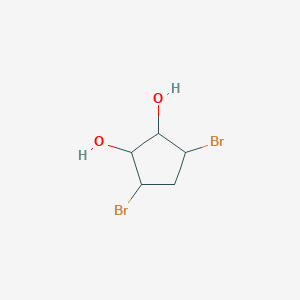
![[2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14009529.png)
![2-chloro-N-(2-chloroethyl)-N-[(2,4-dimethylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14009533.png)
